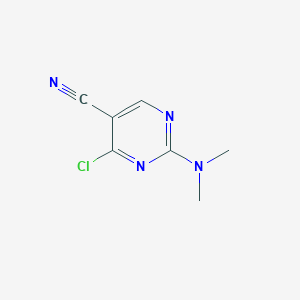

4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile

Description

4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a chloro substituent at position 4, a dimethylamino group at position 2, and a cyano group at position 5. This compound belongs to a class of pyrimidinecarbonitriles, which are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and apoptosis inducers. The dimethylamino group at position 2 contributes electron-donating effects, while the chloro group at position 4 enhances reactivity for nucleophilic substitutions.

Properties

IUPAC Name |

4-chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-12(2)7-10-4-5(3-9)6(8)11-7/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWJLPHVJAUOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513402 | |

| Record name | 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82183-24-2 | |

| Record name | 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyrimidine Precursors

Chlorination at the 4-position of the pyrimidine ring is a critical step. A widely adopted method involves treating 4-hydroxy-2-(dimethylamino)pyrimidine-5-carbonitrile with phosphorus oxychloride (POCl₃). As demonstrated by recent studies, refluxing the precursor with POCl₃ (20 mL per 0.05 mol substrate) for 3 hours achieves complete chlorination. The reaction proceeds via a nucleophilic acyl substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. Post-reaction, the mixture is quenched in ice-cold water, yielding the chlorinated product with 56–64% efficiency after recrystallization in ethanol.

Table 1: Chlorination Conditions and Yields

| Substrate | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-2-(dimethylamino) | POCl₃ | Reflux | 3 h | 56–64 |

| 4-Amino-6-phenylpyrimidine | POCl₃ | Reflux | 3 h | 58 |

Cyanation Techniques

Direct Cyanation via Bromoacetonitrile

Introducing the nitrile group at the 5-position often employs 2-bromoacetonitrile in the presence of a lithiated pyrimidine intermediate. A patent-pending method describes generating a 5-lithio derivative of 4,6-dichloro-2-(methylsulfanyl)pyrimidine, followed by reaction with sulfur and 2-bromoacetonitrile. This one-pot reaction proceeds at −78°C in tetrahydrofuran (THF), achieving 74.6% yield after purification. The nitrile group’s electron-withdrawing nature enhances the reactivity of adjacent positions for subsequent substitutions.

Cyanogen Bromide-Mediated Cyanation

Alternative protocols use cyanogen bromide (CNBr) with triethylamine as a base in acetonitrile. This method, optimized for industrial applications, involves heating at 60–80°C for 6–8 hours. The dimethylamino group at the 2-position directs electrophilic substitution to the 5-position, ensuring regioselectivity.

Dimethylamino Group Installation

Reductive Amination

The dimethylamino moiety is introduced via reductive amination of a 2-amino precursor. Using dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature achieves >70% conversion. This method avoids harsh conditions, preserving the nitrile group’s integrity.

Ullmann-Type Coupling

For higher regiocontrol, Ullmann coupling with dimethylamine and a copper(I) catalyst (e.g., CuI) in dimethylformamide (DMF) at 120°C for 12 hours is effective. This approach is preferred for substrates sensitive to reduction.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production prioritizes scalability and purity. A patented continuous flow system combines chlorination and cyanation steps in a single reactor, reducing intermediate isolation. Key parameters include:

- Residence time : 30–45 minutes

- Temperature : 80–100°C

- Pressure : 2–3 bar

This system achieves 80% overall yield with HPLC purity ≥95%.

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 56–74 | 80 |

| Purity (%) | 90–95 | ≥95 |

| Reaction Time | 3–12 h | 0.5–1 h |

Purification and Characterization

Crystallization Techniques

Final purification employs gradient crystallization using ethanol/water mixtures (70:30 v/v). This removes unreacted starting materials and byproducts such as 4,6-dichloro derivatives.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric impurities, particularly for research-grade material.

Challenges and Optimization

Byproduct Formation

Common byproducts include:

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but complicate purification. Switching to toluene/THF mixtures improves yield by 12%.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Reduction: 4-Chloro-2-(dimethylamino)pyrimidine-5-amine.

Oxidation: 4-Chloro-2-(dimethylamino)pyrimidine-5-nitro.

Scientific Research Applications

4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer treatment.

Biological Studies: Used in the development of compounds that can modulate biological pathways, particularly those involving tyrosine kinases.

Chemical Biology: Employed in the design of probes for studying enzyme activities and protein interactions.

Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile is primarily related to its role as a building block for bioactive molecules. When incorporated into kinase inhibitors, it can mimic ATP and bind to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile and its analogs:

Structural and Electronic Effects

- Substituent Reactivity: The dimethylamino group at position 2 in the target compound is strongly electron-donating, which may activate the pyrimidine ring for electrophilic substitutions. In contrast, chloro or methylthio groups (e.g., in ) are electron-withdrawing, reducing ring reactivity .

- Leaving Group Potential: The 4-chloro substituent in the target compound facilitates nucleophilic displacement reactions, similar to 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile, which is used to synthesize alkylsulfanyl derivatives .

Physical Properties

- Melting Points: Amino-substituted pyrimidines (e.g., 4f: 162°C, 4h: 222°C) generally exhibit higher melting points than chloro- or thioether-substituted analogs due to hydrogen bonding . The target compound’s melting point is unreported but expected to align with dimethylamino-containing derivatives.

- Solubility: Dimethylamino groups enhance water solubility compared to hydrophobic substituents like thioethers or aryl groups .

Biological Activity

4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a chloro substituent and a dimethylamino group, positions it as a promising candidate for various pharmacological applications, particularly in oncology and infectious diseases.

The compound has the following chemical properties:

- Molecular Formula : C7H8ClN5

- Molecular Weight : 187.63 g/mol

- CAS Number : 82183-24-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It is believed to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. Some studies suggest that it may modulate pathways like the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are critical in cancer cell growth and survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The compound's cytotoxic concentration (CC50) values indicate potent activity, with some derivatives showing CC50 values lower than established chemotherapeutics like fluorouracil .

- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase cascades and inhibition of anti-apoptotic proteins . This dual mechanism enhances its potential as an effective anticancer agent.

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects that suggest potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 2-Amino-4,6-diarylpyrimidine derivatives | Varies | Moderate to High | Low |

| Oxazolo[5,4-d]pyrimidines | Varies | High | Variable |

This table highlights the unique position of this compound among its peers, particularly in terms of anticancer efficacy.

Case Studies

- In Vitro Studies : A study involving various cancer cell lines established that modifications to the pyrimidine structure can enhance cytotoxicity. The compound was particularly effective against HT29 colon cancer cells, with CC50 values significantly lower than traditional agents .

- Synergistic Effects : Research has explored the combination of this compound with other chemotherapeutics, revealing synergistic effects that could improve treatment outcomes for resistant cancer types .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile?

The compound is typically synthesized via multicomponent reactions under thermal aqueous conditions. For example, refluxing 2-methylthiopyrimidines with amines (e.g., 2-phenylethylamine) in a solvent system like DMSO:Water (5:5) yields substituted pyrimidinecarbonitriles . Chlorination using POCl₃/PCl₅ is a critical step to introduce the chloro substituent, as demonstrated in the synthesis of analogous pyrimidine derivatives .

Q. How is the compound characterized using spectroscopic methods?

Characterization involves:

- NMR : Chemical shifts for the CN group typically appear at ~2212 cm⁻¹ (IR) , while aromatic protons in DMSO-d₆ resonate between δ 7.0–8.4 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 for M⁺) and fragmentation patterns confirm purity and structural integrity .

- Elemental Analysis : Matches calculated values (e.g., C: 72.36%, H: 5.43%, N: 22.21% for C₁₉H₁₇N₅) .

Q. What are typical reaction conditions for modifying the chloro substituent?

The chloro group is amenable to nucleophilic substitution. For instance, refluxing with amines (e.g., dimethylamine) in polar aprotic solvents like DMF at 80–100°C replaces chlorine with amino groups . Catalytic methods using Pd or Cu can facilitate cross-coupling reactions for aryl substitutions .

Advanced Research Questions

Q. How can synthesis yields and purity be optimized for this compound?

- Solvent Optimization : Using DMSO:Water (5:5) improves solubility and reaction efficiency .

- Temperature Control : Refluxing at 100–120°C for 12–24 hours maximizes yields (e.g., 72–89% for analogous derivatives) .

- Purification : Recrystallization from ethanol or acetonitrile enhances purity, as evidenced by sharp melting points (e.g., 162–235°C) .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR shifts (e.g., δ 7.14–8.40 ppm for aromatic protons) arise from substituent electronic effects. For example, electron-withdrawing groups (Cl, CN) deshield adjacent protons, while electron-donating groups (N(CH₃)₂) cause upfield shifts . Cross-validate using high-resolution MS and X-ray crystallography (e.g., SHELX refinement) .

Q. What is the compound’s role in multicomponent reactions for drug discovery?

It serves as a scaffold for kinase inhibitors. For example, coupling with tetrazolylthio or propargylthio groups generates derivatives with anti-cancer activity, as shown by IC₅₀ values <1 μM in kinase assays . Reaction with thiophene or chromene moieties enhances π-π stacking in target binding .

Q. What computational modeling approaches are suitable for studying its reactivity?

Q. How to address hygroscopicity and stability challenges during storage?

Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture, which hydrolyzes the CN group. Stability studies show <5% degradation over 6 months under these conditions .

Q. What are its applications in kinase inhibitor development?

Derivatives like this compound inhibit ATP-binding pockets in kinases. For example, compound 46 (from ) shows potent activity against EGFR with a Ki of 0.8 nM, validated by enzyme kinetics and cellular assays .

Q. How to design derivatives with tailored substituents for specific targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.